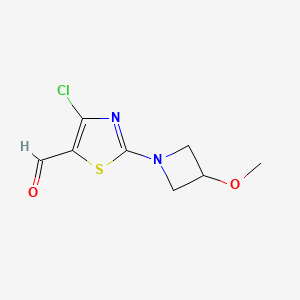

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde

Description

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a 3-methoxyazetidine group at position 2, and a formyl group at position 4. This structure positions it as a versatile scaffold for synthesizing bioactive molecules, particularly in medicinal chemistry and materials science. The azetidine ring (a four-membered nitrogen-containing heterocycle) with a methoxy substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Properties

Molecular Formula |

C8H9ClN2O2S |

|---|---|

Molecular Weight |

232.69 g/mol |

IUPAC Name |

4-chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C8H9ClN2O2S/c1-13-5-2-11(3-5)8-10-7(9)6(4-12)14-8/h4-5H,2-3H2,1H3 |

InChI Key |

DWSFCAVMPFAGCI-UHFFFAOYSA-N |

Canonical SMILES |

COC1CN(C1)C2=NC(=C(S2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methoxyazetidine Moiety: This step involves the nucleophilic substitution reaction where the azetidine ring is introduced.

Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in azetidine or phenylamino groups) enhance resonance stabilization, facilitating Knoevenagel condensations to form push-pull chromophores . Bulky substituents (e.g., diphenylamino) reduce rotational freedom, increasing fluorescence quantum yields in styryl dyes . Sulfur-containing groups (e.g., phenylsulfanyl) improve thermal stability and catalytic activity in cross-coupling reactions .

Biological Activity: Analogs with chlorophenylamino substituents (e.g., 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde) exhibit moderate antimicrobial activity, likely due to membrane disruption . Dimethylamino-substituted thiazoles demonstrate higher lipophilicity, correlating with improved blood-brain barrier penetration in CNS-targeted drug candidates .

Synthetic Accessibility: Many analogs are synthesized via nucleophilic substitution at position 2 of the thiazole core. For example, 4-chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde is prepared by reacting 4-chloro-5-formylthiazole with thiophenol derivatives . Azetidine-containing derivatives require specialized reagents (e.g., 3-methoxyazetidine) under controlled conditions to avoid ring strain-induced side reactions .

Biological Activity

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 232.69 g/mol

- CAS Number : 1864525-39-2

The biological activity of 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is primarily attributed to its ability to interact with various biological targets. The thiazole ring is known for its role in enzyme inhibition and receptor binding, which can lead to significant biological effects.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular functions and potentially leading to apoptosis in cancer cells.

- Receptor Interaction : It may also bind to receptors involved in signaling pathways, influencing processes such as cell proliferation and differentiation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde.

- A review on thiadiazole derivatives indicates that compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .

- Structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticancer activity, making this compound a candidate for further exploration in cancer therapy.

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 4-Chloro Derivative | A549 | 4.27 |

| Thiadiazole Variant | SK-MEL-2 | 19.5 |

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Preliminary data suggests that derivatives can exhibit activity against a range of pathogens, making them promising candidates for antibiotic development.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds with a similar structure exhibited significant antiproliferative effects, suggesting that 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde could show comparable activity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain thiazoles induce apoptosis via caspase activation pathways. This finding is crucial for understanding how 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde might function at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.